
(E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an aminobenzoic acid moiety and a chlorophenyl group linked through an ethylidene hydrazide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the condensation of 2-aminobenzoic acid hydrazide with 2-chloroacetophenone. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography or crystallization are used to ensure the high purity of the final product.
化学反应分析
Types of Reactions
(E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine or amine derivatives. Substitution reactions result in various substituted chlorophenyl derivatives.
科学研究应用
(E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用机制
The mechanism of action of (E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
- 2-Aminobenzoic acid hydrazide
- 2-Chloroacetophenone
- Benzohydrazide derivatives
Uniqueness
(E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to its specific structural features, such as the presence of both an aminobenzoic acid moiety and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and research contexts.
属性
CAS 编号 |
133662-00-7 |
|---|---|
分子式 |
C15H14ClN3O |
分子量 |
287.74 g/mol |
IUPAC 名称 |
2-amino-N-[(E)-1-(2-chlorophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H14ClN3O/c1-10(11-6-2-4-8-13(11)16)18-19-15(20)12-7-3-5-9-14(12)17/h2-9H,17H2,1H3,(H,19,20)/b18-10+ |
InChI 键 |
HGODELXMDCDIOJ-VCHYOVAHSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1N)/C2=CC=CC=C2Cl |
规范 SMILES |
CC(=NNC(=O)C1=CC=CC=C1N)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



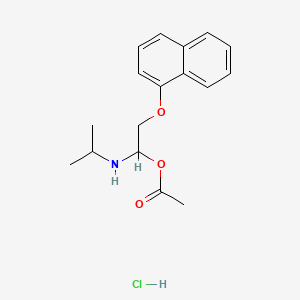


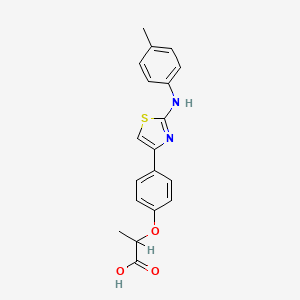
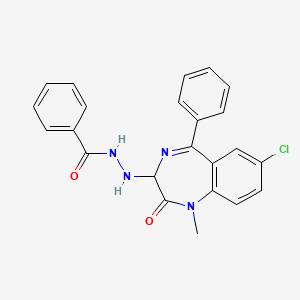


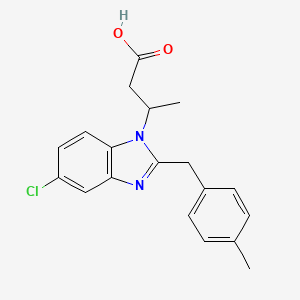
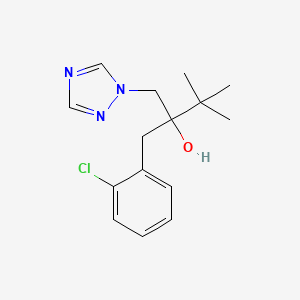

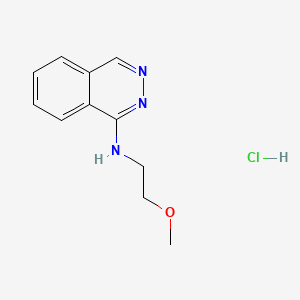
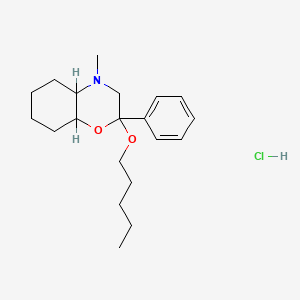
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-phenylmethoxycarbonylphosphinic acid](/img/structure/B15188644.png)
